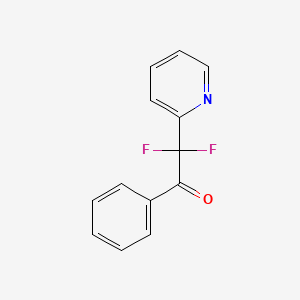

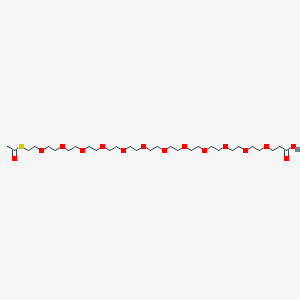

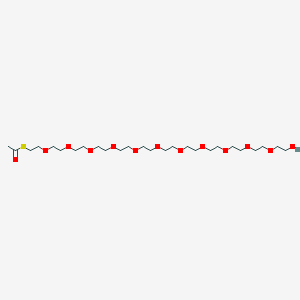

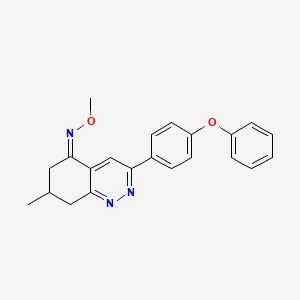

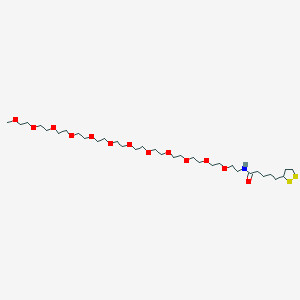

![molecular formula C156H302N6O86 B6352230 Maleimido-PEG(4)-[PEG(24)-OMe]3 ester CAS No. 1334178-05-0](/img/structure/B6352230.png)

Maleimido-PEG(4)-[PEG(24)-OMe]3 ester

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Maleimido-PEG(4)-[PEG(24)-OMe]3 ester is a specialized compound used primarily in bioconjugation and drug delivery systems. This compound features a maleimide group, which is highly reactive towards thiol groups, and a polyethylene glycol (PEG) chain that enhances solubility and biocompatibility. The structure of this compound allows for precise and stable conjugation with biomolecules, making it valuable in various scientific and industrial applications .

作用機序

Target of Action

The primary targets of Maleimido-PEG(4)-[PEG(24)-OMe]3 ester, also known as mal-PEG(4)-[PEG(24)-OMe]3, are thiol (-SH) and amine (-NH2) groups . These groups are commonly found in proteins and other biomolecules, making them ideal targets for this compound.

Mode of Action

The compound interacts with its targets through a process known as PEGylation . The maleimide group of the compound readily reacts with free thiol groups at pH 6.5~7.5, forming a stable, irreversible thioether bond . This reaction is highly specific, allowing for targeted modification of proteins and other thiol-containing substrates .

Biochemical Pathways

The PEGylation process does not directly affect any specific biochemical pathways. Instead, it modifies the physical and chemical properties of the target molecules, which can indirectly influence various biochemical processes. For instance, PEGylation can increase the solubility and stability of modified molecules, suppress the non-specific binding of charged molecules to the modified surfaces , and potentially alter the activity and function of the target proteins.

Pharmacokinetics

PEGylated compounds often exhibit improved solubility, increased circulating half-life, reduced immunogenicity, and enhanced stability .

Result of Action

The primary result of the action of this compound is the PEGylation of target molecules. This modification can lead to increased stability and solubility of the target molecules, reduced immunogenicity, and decreased antigenicity or potential toxicity . These changes can enhance the therapeutic efficacy of drugs and other bioactive compounds.

Action Environment

The action of this compound is influenced by several environmental factors. The compound is sensitive to moisture and temperature . For optimal use, it should be kept in a low-temperature, dry condition . The pH of the environment also plays a crucial role in the compound’s reactivity, with the maleimide group reacting readily with free thiol groups at pH 6.5~7.5 .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Maleimido-PEG(4)-[PEG(24)-OMe]3 ester typically involves the following steps:

PEGylation: The initial step involves the PEGylation of a maleimide compound. This is achieved by reacting maleimide with a PEG chain under controlled conditions.

Activation: The PEGylated maleimide is then activated using an esterification reaction to introduce the ester functional group.

Purification: The final product is purified using techniques such as chromatography to ensure high purity and yield

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large-scale reactors are used to carry out the PEGylation and activation reactions.

Quality Control: Rigorous quality control measures are implemented to ensure consistency and purity of the product.

Packaging: The final product is packaged under sterile conditions to prevent contamination.

化学反応の分析

Types of Reactions

Maleimido-PEG(4)-[PEG(24)-OMe]3 ester primarily undergoes:

Conjugation Reactions: Reacts with thiol groups to form stable thioether linkages.

Hydrolysis: The ester group can undergo hydrolysis under acidic or basic conditions

Common Reagents and Conditions

Thiol-Containing Compounds: Used for conjugation reactions.

pH 6.5-7.5 for optimal maleimide-thiol reactions.Hydrolytic Agents: Acidic or basic conditions for hydrolysis

Major Products Formed

Thioether Conjugates: Formed from the reaction with thiol groups.

Hydrolyzed Products: Resulting from ester hydrolysis.

科学的研究の応用

Maleimido-PEG(4)-[PEG(24)-OMe]3 ester has a wide range of applications in scientific research:

Chemistry: Used as a crosslinker in the synthesis of complex molecules.

Biology: Facilitates the conjugation of proteins and peptides for various studies.

Medicine: Employed in drug delivery systems to enhance the solubility and stability of therapeutic agents.

Industry: Used in the production of biocompatible materials and coatings .

類似化合物との比較

Similar Compounds

SM(PEG)24: Another PEGylated maleimide compound with similar applications.

Maleimide-PEG-NHS Ester: Contains an NHS ester group for conjugation with amines

Uniqueness

Maleimido-PEG(4)-[PEG(24)-OMe]3 ester is unique due to its specific PEG chain length and ester functional group, which provide distinct advantages in terms of solubility, stability, and biocompatibility compared to other similar compounds .

特性

IUPAC Name |

3-(2,5-dioxopyrrol-1-yl)-N-[2-[2-[2-[2-[3-[[1-[3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-3-oxopropoxy]-2-[[3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-3-oxopropoxy]methyl]-3-[3-[2-(2-methoxyethoxymethoxymethoxymethoxymethoxymethoxymethoxymethoxymethoxymethoxymethoxymethoxymethoxymethoxymethoxymethoxymethoxymethoxymethoxymethoxymethoxymethoxymethoxy)ethylamino]-3-oxopropoxy]propan-2-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C156H302N6O86/c1-170-24-27-177-38-40-183-48-50-187-56-58-191-64-66-195-72-74-199-80-82-203-88-90-207-96-98-211-104-106-215-112-114-219-120-122-221-118-116-217-110-108-213-102-100-209-94-92-205-86-84-201-78-76-197-70-68-193-62-60-189-54-52-185-46-44-181-36-32-175-21-12-158-150(164)7-17-223-124-156(161-153(167)10-16-173-30-34-179-42-43-180-35-31-174-20-11-157-149(163)6-15-162-154(168)4-5-155(162)169,126-225-19-9-152(166)160-14-23-226-127-228-129-230-131-232-133-234-135-236-137-238-139-240-141-242-143-244-145-246-147-248-148-247-146-245-144-243-142-241-140-239-138-237-136-235-134-233-132-231-130-229-128-227-29-26-172-3)125-224-18-8-151(165)159-13-22-176-33-37-182-45-47-186-53-55-190-61-63-194-69-71-198-77-79-202-85-87-206-93-95-210-101-103-214-109-111-218-117-119-222-123-121-220-115-113-216-107-105-212-99-97-208-91-89-204-83-81-200-75-73-196-67-65-192-59-57-188-51-49-184-41-39-178-28-25-171-2/h4-5H,6-148H2,1-3H3,(H,157,163)(H,158,164)(H,159,165)(H,160,166)(H,161,167) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDVKPJCJZJLZSC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCOCC(COCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOC)(COCCC(=O)NCCOCOCOCOCOCOCOCOCOCOCOCOCOCOCOCOCOCOCOCOCOCOCOCCOC)NC(=O)CCOCCOCCOCCOCCNC(=O)CCN1C(=O)C=CC1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C156H302N6O86 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

3638.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(2,3-Difluorophenyl)methyl]-1,4-diazepane](/img/structure/B6352167.png)

![2-[(Oxan-4-yl)amino]acetonitrile](/img/structure/B6352234.png)